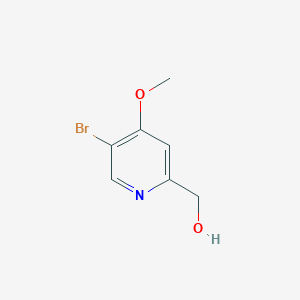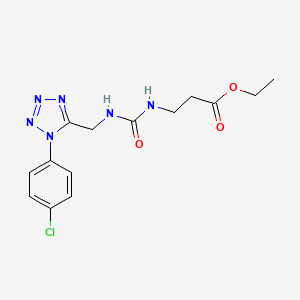
ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a ureido linkage
Preparation Methods
The synthesis of ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tetrazole ring: This can be achieved by reacting 4-chlorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Ureido linkage formation: The tetrazole derivative is then reacted with ethyl 3-isocyanatopropanoate to form the ureido linkage.
Final product formation: The resulting compound is purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is known for its bioisosteric properties, making it a potential candidate for drug development, particularly in designing inhibitors for enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers or coordination complexes, due to its unique structural features.
Biological Studies: Researchers may use this compound to study its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit the enzyme’s activity or block receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate can be compared with similar compounds, such as:
Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate: This compound lacks the chlorine atom on the phenyl ring, which may affect its reactivity and binding affinity.
Ethyl 3-(3-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate: The presence of a methyl group instead of a chlorine atom can influence the compound’s lipophilicity and biological activity.
The uniqueness of this compound lies in its specific structural features, such as the chlorophenyl group and the tetrazole ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O3/c1-2-24-13(22)7-8-16-14(23)17-9-12-18-19-20-21(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISNFGQJYQKZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2644817.png)
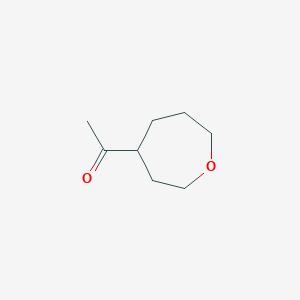
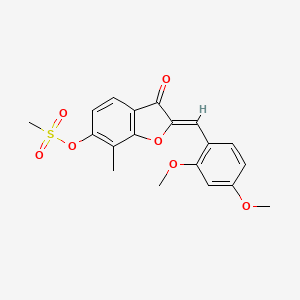
![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethan-1-amine](/img/structure/B2644826.png)
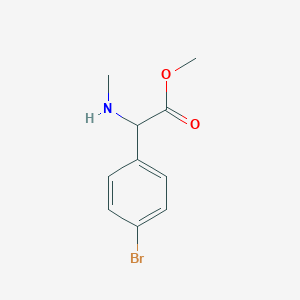
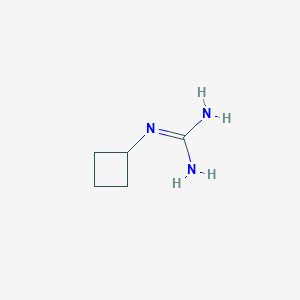
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2644830.png)
![1-Oxaspiro[4.4]nonan-3-one](/img/structure/B2644831.png)

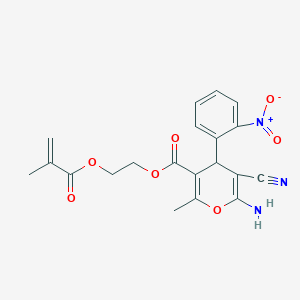
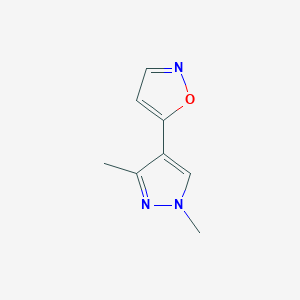
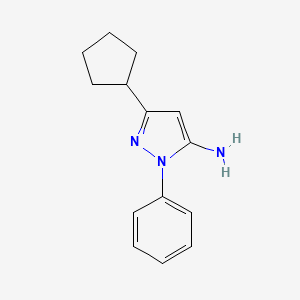
![N-(2-((1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644838.png)
